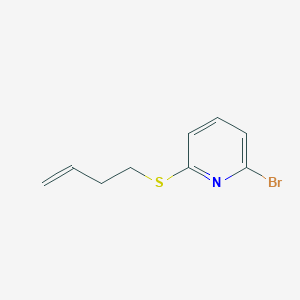
Pyridine, 2-bromo-6-(3-butenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-bromo-6-(3-butenylthio)- is an organic compound that belongs to the class of halopyridines. This compound is characterized by the presence of a bromine atom at the 2-position and a 3-butenylthio group at the 6-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-bromo-6-(3-butenylthio)- typically involves the nucleophilic substitution of halopyridines with 3-butenylthiolate anions. One common method involves the reaction of 2,6-dibromopyridine with 3-butenylthiolate ions, which can be generated from divinyl sulfide and sodium in liquid ammonia . The reaction conditions usually require low temperatures and careful control of the reactant addition to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of Pyridine, 2-bromo-6-(3-butenylthio)- may involve large-scale synthesis using similar nucleophilic substitution reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-bromo-6-(3-butenylthio)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atom in the 3-butenylthio group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines, while oxidation reactions may yield sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-bromo-6-(3-butenylthio)- has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Pyridine, 2-bromo-6-(3-butenylthio)- involves its interaction with molecular targets through its functional groups. The bromine atom and the 3-butenylthio group can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other halopyridines and pyridine derivatives with different substituents at the 2- and 6-positions. Examples include 2-bromo-6-methylpyridine and 2-chloro-6-(3-butenylthio)pyridine .
Uniqueness
Pyridine, 2-bromo-6-(3-butenylthio)- is unique due to the presence of both a bromine atom and a 3-butenylthio group, which confer specific reactivity and binding properties. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
672263-62-6 |
|---|---|
Molekularformel |
C9H10BrNS |
Molekulargewicht |
244.15 g/mol |
IUPAC-Name |
2-bromo-6-but-3-enylsulfanylpyridine |
InChI |
InChI=1S/C9H10BrNS/c1-2-3-7-12-9-6-4-5-8(10)11-9/h2,4-6H,1,3,7H2 |
InChI-Schlüssel |
NXFJQCOALQUWRU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCSC1=NC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine](/img/structure/B12535081.png)
![Dimethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B12535085.png)
![4-[(Benzyloxy)methyl]-2H-1,2,3-triazole](/img/structure/B12535088.png)
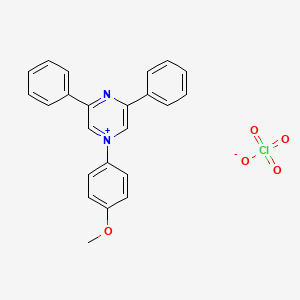
![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)
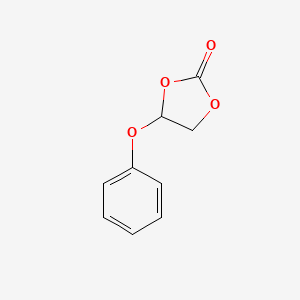

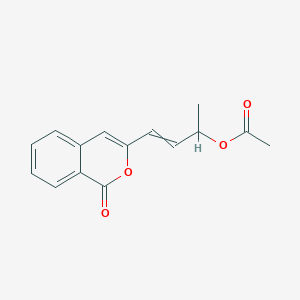
![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)
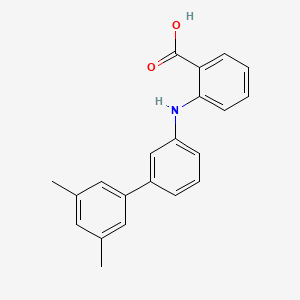
![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)
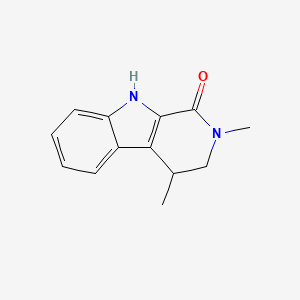
![1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-](/img/structure/B12535180.png)
![1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B12535184.png)
